molecular formula C23H21NO4 B5234370 ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B5234370
M. Wt: 375.4 g/mol
InChI Key: VJBQULZMVJQNJA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound synthesized via multicomponent reactions (MCRs) using indane-1,3-dione as a key building block. The structure comprises a fused indeno[1,2-b]pyridine core with a 3-methoxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 3 (Figure 1). This compound belongs to a class of molecules designed for antimicrobial applications, leveraging the pyrimidine scaffold’s prevalence in bioactive natural products . The ethyl ester enhances solubility, while the 3-methoxy substituent modulates electronic and steric properties, influencing biological activity.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-4-28-23(26)18-13(2)24-21-16-10-5-6-11-17(16)22(25)20(21)19(18)14-8-7-9-15(12-14)27-3/h5-12,19,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBQULZMVJQNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Phenyl Position

Modifications at the 4-phenyl group significantly alter biological activity and physicochemical properties. Key examples include:

Carbazole-Substituted Derivative (ECPC)
  • Structure: Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate.
  • Properties : The carbazole moiety introduces strong electron-donating and planar aromatic characteristics, enhancing π-π stacking interactions. However, increased steric bulk may reduce membrane permeability compared to the 3-methoxyphenyl variant .
  • Synthesis: Catalyzed by piperidine in ethanol .
Chlorophenyl Derivatives
  • Example 1: Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 365.81) .
  • Example 2: Ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 435.90) .
Nitro- and Methoxy-Substituted Derivatives
  • Nitrobenzoyloxy Derivative: Ethyl 2-methyl-4-{4-[(4-nitrobenzoyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 510.5) .
  • Methoxyphenyl Derivative: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate.
  • Impact : Nitro groups enhance electron-withdrawing effects, while methoxy groups balance electron donation and moderate lipophilicity, as seen in the target compound .

Functional Group Modifications at Position 3

Ester vs. Nitrile Groups
  • Ester Derivatives : Ethyl or methyl esters (e.g., DDPC in ) improve solubility and are critical for interactions with enzymes like tyrosine kinases .
Key Observations:
  • Kinase Interactions : The GP-25 analogue binds Syk kinase but fails to inhibit mast cell degranulation (IC50 ≥20 µM), highlighting the role of substituent bulk in biological outcomes .
  • Optical Properties: DDPC’s dimethylamino group enables fluorescence quenching, demonstrating non-antimicrobial applications .

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